4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one
Beschreibung
Eigenschaften
IUPAC Name |
4-(1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-20-11-16(18-10-14-4-1-2-7-17(14)22-18)15-8-12-5-3-6-13(12)9-19(15)23-20/h1-2,4,7-11H,3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAUNOMFHMCJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Two-Step Cyclocondensation and Cross-Coupling Strategy
The most widely documented approach involves sequential cyclocondensation and Suzuki-Miyaura coupling.
Step 1: Chromen-2-One Core Formation
Cyclocondensation of substituted phenols (e.g., 2-hydroxyphenylacetone) with β-ketoesters (ethyl acetoacetate) under acidic catalysis (H2SO4, 80°C, 6 hr) generates the cyclopenta[g]chromen-2-one scaffold. The reaction proceeds via keto-enol tautomerism and intramolecular cyclization, achieving yields of 68–72%.
Step 2: Benzofuran Moiety Installation
Palladium-catalyzed Suzuki-Miyaura coupling attaches the benzofuran group to the chromenone core. Standard conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 (3 equiv) |
| Solvent | DMF/H2O (4:1 v/v) |
| Temperature | 80°C |
| Reaction Time | 24 hr |
| Yield | 65% |
This method’s regioselectivity arises from the electron-deficient chromenone core preferentially reacting at the 4-position.
Multicomponent One-Pot Synthesis
Recent advances utilize Pd-catalyzed multicomponent reactions to streamline synthesis. A representative protocol combines:
- Chromenone precursor : 2-Bromo-cyclopenta[g]chromen-2-one
- Benzofuran boronic ester : 1-Benzofuran-2-ylboronic acid
- Cross-coupling reagents : Pd(OAc)2 (2 mol%), SPhos ligand (4 mol%), K3PO4 (2 equiv) in toluene/EtOH (3:1) at 100°C for 18 hr
This method achieves 78% yield with reduced purification steps, leveraging sequential borylation and arylation.
Optimization Strategies for Enhanced Efficiency
Catalyst Screening
Comparative studies reveal ligand effects on coupling efficiency:
| Ligand | Yield (%) | Turnover Number (TON) |
|---|---|---|
| PPh3 | 65 | 13 |
| SPhos | 78 | 19 |
| XPhos | 72 | 15 |
Bidentate ligands (SPhos) enhance stability of the Pd(0) intermediate, improving TON by 46% versus monodentate alternatives.
Solvent Systems and Green Chemistry
Deep eutectic solvents (DES) like K2CO3/glycerol (1:10 mmol/mL) enable milder conditions (80°C vs. traditional 130°C). Applied to analogous benzofuran syntheses, DES reduces energy input by 38% while maintaining yields ≥70%.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (d, J=8.4 Hz, 1H, chromenone H-5)
- δ 7.45–7.38 (m, 4H, benzofuran aromatics)
- δ 3.21 (t, J=6.8 Hz, 2H, cyclopentyl CH2)
13C NMR (101 MHz, CDCl3) :
- 194.2 ppm (C-2 ketone)
- 161.7 ppm (benzofuran C-2)
- 126.5–115.3 ppm (aromatic carbons)
IR (KBr): 1715 cm−1 (C=O stretch), 1598 cm−1 (C=C aromatic).
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with tR=12.7 min.
Challenges and Industrial Scalability
Solubility Limitations
The compound’s logP=4.617 necessitates formulation with co-solvents (e.g., Cremophor EL) for biological testing, increasing production costs by ~22%.
Catalytic Cost-Benefit Analysis
While Pd(OAc)2/SPhos systems optimize yield, catalyst recovery remains inefficient. Recent trials with magnetic Pd@Fe3O4 nanoparticles achieve 82% recovery via external magnets, reducing Pd waste by 60%.
Analyse Chemischer Reaktionen
Oxidation Reactions
The compound undergoes oxidation at multiple sites, particularly at allylic positions and aromatic rings. Common oxidants and outcomes include:
Oxidation typically targets the cyclopentane ring’s allylic C-H bonds or the benzofuran moiety’s α,β-unsaturated system, yielding ketones, epoxides, or diols .
Nucleophilic Substitution
The electron-deficient carbonyl group at position 2 facilitates nucleophilic attacks:
Example Reaction Pathway:
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one + RNH₂ → 2-Imino derivatives
| Nucleophile | Catalyst | Solvent | Product Stability |
|---|---|---|---|
| Primary amines | BF₃·Et₂O | DCM | Stable under inert atmosphere |
| Thiols | NaOH | MeOH/H₂O | Air-sensitive sulfides |
| Hydrazine | AcOH | EtOH | Crystalline hydrazones |
Substitution reactions proceed via a tetrahedral intermediate, with yields influenced by steric hindrance from the benzofuran group .
Cycloaddition Reactions
The chromenone’s conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct Structure | Regioselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Fused tetracyclic lactone | Endo (85:15) |
| DMAD* | Microwave, 100°C | Pyrano[3,4-g]chromenone derivative | Exo (72:28) |
*DMAD = Dimethyl acetylenedicarboxylate
Cycloadditions occur preferentially at the chromenone’s C₅-C₆ double bond, with endo selectivity favored in thermal conditions .
Reduction Reactions
Selective reduction of the chromenone’s carbonyl or double bonds has been achieved:
| Reducing Agent | Target Site | Product | Notes |
|---|---|---|---|
| NaBH₄/CeCl₃ | C₂ carbonyl | 2-Hydroxycyclopenta[g]chromene | Retains benzofuran |
| H₂/Pd-C | C₅-C₆ double bond | Dihydrochromenone | Partial ring saturation |
| LiAlH₄ | Benzofuran ring | Reduced benzofuran-dihydroxy | Low selectivity |
The C₂ carbonyl group is more reactive toward hydride donors than the benzofuran ring .
Esterification and Hydrolysis
The lactone ring undergoes ring-opening under basic conditions:
| Reaction Type | Reagents | Products | Application |
|---|---|---|---|
| Alkaline hydrolysis | NaOH (10%), Δ | Cyclopenta[g]chromene carboxylate | Precursor for salts |
| Acidic esterification | H₂SO₄, ROH | Alkoxycarbonyl derivatives | Prodrug synthesis |
Hydrolysis proceeds via nucleophilic attack at the lactone carbonyl, forming water-soluble carboxylates .
Key Mechanistic Insights
-
Electronic Effects : The benzofuran moiety increases electron density at C₇ and C₉, directing electrophiles to these positions.
-
Steric Hindrance : Bulky substituents on the benzofuran ring reduce reaction rates in nucleophilic substitutions .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields by stabilizing transition states .
This reactivity profile underscores the compound’s versatility in synthetic chemistry, particularly for constructing polycyclic architectures with biological relevance.
Wissenschaftliche Forschungsanwendungen
4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-viral and anti-cancer agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene derivatives: Similar in structure and biological activities.
Other benzofuran derivatives: Share the benzofuran core and exhibit similar biological properties.
Uniqueness
4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Biologische Aktivität
4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
- Molecular Formula : CHO
- Molecular Weight : 302.32 g/mol
- CAS Number : 896838-86-1
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, studies have shown that derivatives of this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. In animal models, administration of this compound reduced inflammation markers and improved symptoms associated with inflammatory diseases .
Anticancer Properties
This compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. Specific studies have reported IC values ranging from 10 to 30 µM against various cancer cell lines including breast and prostate cancer cells .
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via mitochondrial pathway |
| PC-3 (Prostate Cancer) | 20 | Caspase activation |
| HeLa (Cervical Cancer) | 25 | Cell cycle arrest |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease. It acts as a cholinesterase inhibitor, enhancing acetylcholine levels in the brain and thereby improving cognitive functions. In vitro studies have shown that it effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for further development in treating cognitive decline .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction leads to cancer cell death.
- Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine availability, enhancing neurotransmission.
Case Studies
A recent study evaluated the efficacy of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment led to significant improvements in memory retention tests compared to control groups treated with a placebo . Additionally, histopathological examinations revealed reduced amyloid plaque formation in treated mice.
Q & A
What are the optimal synthetic routes for 4-(1-benzofuran-2-yl)-cyclopenta[g]chromen-2-one?
Basic Research Question
The synthesis typically involves multi-step organic reactions, starting with the preparation of benzofuran and chromenone precursors. A common approach includes:
- Step 1 : Condensation of a benzofuran-2-carbaldehyde derivative with a cyclopenta[g]chromen-2-one precursor under acidic (e.g., H₂SO₄) or basic (e.g., KOH/EtOH) conditions .
- Step 2 : Cyclization via Friedel-Crafts acylation or nucleophilic aromatic substitution to fuse the benzofuran and chromenone moieties .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (DMF/ethanol) .
Key Considerations : Reaction yields (40–60%) depend on steric hindrance from substituents and temperature control to avoid side products like decarboxylated derivatives .
How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Basic Research Question
Spectroscopic Characterization :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, chromenone carbonyl at ~160 ppm) .
- IR : Confirms lactone (C=O stretch at ~1700 cm⁻¹) and benzofuran (C-O-C at 1250 cm⁻¹) groups .
Crystallography : Single-crystal X-ray diffraction determines absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For cyclopenta-fused chromenones, puckering parameters (Q, θ, φ) quantify ring distortion .
Data Contradictions : Discrepancies in NOESY (nuclear Overhauser effect) vs. X-ray data may arise from dynamic effects in solution vs. solid state .
What biological targets are associated with this compound, and how are they validated?
Advanced Research Question
Potential Targets :
- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10–50 µM) via docking studies and ELISA assays .
- Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ ~20 µM) via caspase-3 activation and mitochondrial membrane depolarization .
Validation Methods : - In vitro : MTT assays, flow cytometry, and Western blotting for protein expression .
- In silico : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to kinases or DNA topoisomerases .
Contradictions : Discrepancies between in vitro and in vivo efficacy may arise from poor bioavailability, requiring pro-drug strategies or nanoformulations .
How do substituent variations on the benzofuran or chromenone cores affect bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance anticancer activity (e.g., 5-fluoro substitution reduces IC₅₀ by 30% in HT-29 cells) .
- Methoxy Groups : Improve metabolic stability but may reduce COX-2 selectivity due to steric clashes .
Case Study : Replacing 4-methoxybenzyl (logP = 2.1) with 4-chlorobenzyl (logP = 2.8) increases membrane permeability but elevates hepatotoxicity risks .
Methodological Tools : Comparative molecular field analysis (CoMFA) and Hammett plots to quantify substituent effects .
What challenges arise in interpreting crystallographic data for cyclopenta-fused chromenones?
Advanced Research Question
Common Issues :
- Disorder in Fused Rings : Dynamic puckering in cyclopenta rings complicates electron density maps, requiring high-resolution (<1.0 Å) data .
- Hydrogen Bonding Networks : Weak C–H···O interactions (2.5–3.2 Å) may be overlooked without Hirshfeld surface analysis .
Resolution Strategies : - Use low-temperature (100 K) data collection to minimize thermal motion .
- Refinement with anisotropic displacement parameters for non-H atoms .
Case Study : In 2-(4-chlorophenyl)-6-methoxychroman-4-one, dihedral angles between aromatic rings (65.3°) were critical for validating DFT-optimized geometries .
How to address discrepancies in reported biological activity across similar compounds?
Advanced Research Question
Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or serum concentrations in culture media .
- Metabolic Instability : Rapid glucuronidation of hydroxyl groups reduces in vivo efficacy despite strong in vitro results .
Mitigation Strategies : - Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity screening .
- Metabolite Profiling : LC-MS/MS to identify active metabolites and refine SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
